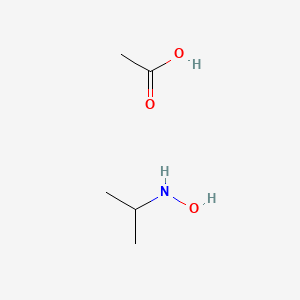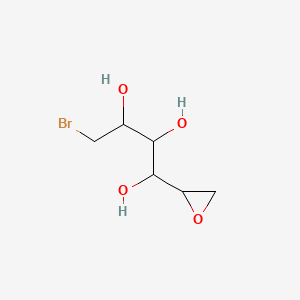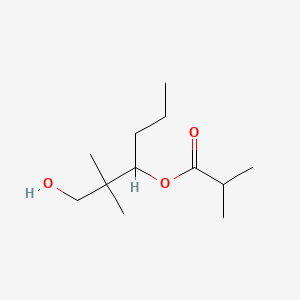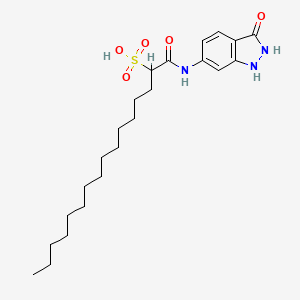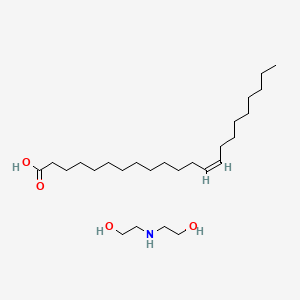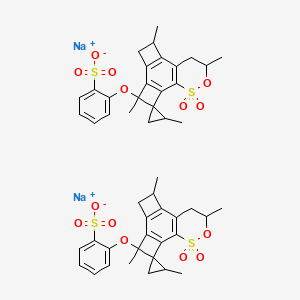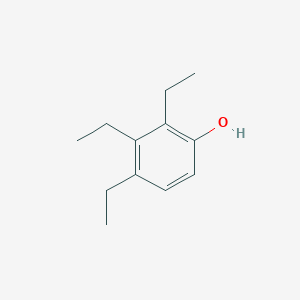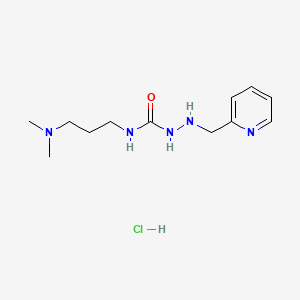
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a dimethylamino group, a pyridinylmethylene group, and a hydrazinecarboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with 2-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the pyridinylmethylene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of Schiff bases and hydrazones.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinker used in peptide synthesis and protein conjugation.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide reagent used for similar purposes in organic synthesis.
Uniqueness
N-(3-(Dimethylamino)propyl)-2-(2-pyridinylmethylene)hydrazinecarboxamide monohydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form stable complexes with biological molecules. This versatility makes it a valuable tool in scientific research and industrial applications.
Propriétés
Numéro CAS |
180045-64-1 |
|---|---|
Formule moléculaire |
C12H22ClN5O |
Poids moléculaire |
287.79 g/mol |
Nom IUPAC |
1-[3-(dimethylamino)propyl]-3-(pyridin-2-ylmethylamino)urea;hydrochloride |
InChI |
InChI=1S/C12H21N5O.ClH/c1-17(2)9-5-8-14-12(18)16-15-10-11-6-3-4-7-13-11;/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,14,16,18);1H |
Clé InChI |
NYMPVXGKQDWZOK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)NNCC1=CC=CC=N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


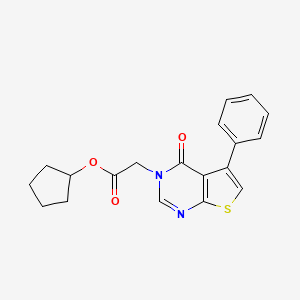

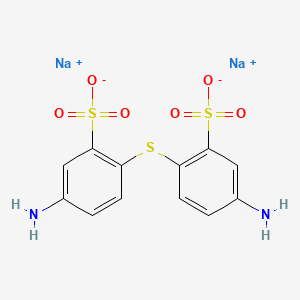

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
